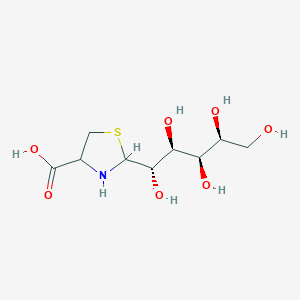
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate (SATB) is a chemical compound used in scientific research for labeling and detecting proteins. It is a fluorescent probe that allows for the visualization and identification of proteins in cells and tissues. SATB is synthesized through a complex process that involves several steps and requires specialized equipment.
Wissenschaftliche Forschungsanwendungen
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used in scientific research as a fluorescent probe for labeling and detecting proteins. It is commonly used in immunofluorescence assays, western blotting, and flow cytometry. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate can be conjugated to antibodies, peptides, and other biomolecules to enable the detection of specific proteins in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has been used to study a wide range of biological processes, including protein-protein interactions, protein localization, and protein expression.
Wirkmechanismus
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate works by binding to the primary amine groups on proteins through the succinimidyl ester. The thiazole ring and the azide group provide the fluorescent properties of the compound. When Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is conjugated to a protein, it allows for the visualization and identification of the protein in cells and tissues. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is excited by light at a wavelength of 405 nm and emits light at a wavelength of 520 nm, which can be detected using a fluorescence microscope or flow cytometer.
Biochemische Und Physiologische Effekte
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic compound that does not interfere with cellular processes. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is used as a tool for scientific research and does not have any therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has several advantages for lab experiments. It is a highly specific probe that can be conjugated to a wide range of biomolecules, including antibodies and peptides. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is also a highly sensitive probe that can detect low levels of protein expression. Additionally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate is easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also limitations to the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate in lab experiments. Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate requires specialized equipment and expertise in organic chemistry for its synthesis. It is also a relatively expensive probe compared to other labeling methods. Finally, Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate has limited photostability, which can affect the accuracy and reproducibility of experimental results.
Zukünftige Richtungen
For the use of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate include improving its photostability and applying it in live-cell imaging studies.
Synthesemethoden
The synthesis of Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate involves several steps, including the formation of the azide group, the thiazole ring, and the succinimidyl ester. The process requires specialized equipment and expertise in organic chemistry. The final product is a yellow powder that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
Eigenschaften
CAS-Nummer |
131238-06-7 |
|---|---|
Produktname |
Succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Molekularformel |
C14H5F4N5O4S |
Molekulargewicht |
415.28 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
InChI-Schlüssel |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Andere CAS-Nummern |
131238-06-7 |
Synonyme |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















